molecular formula C9H8N2O3 B12074322 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Cat. No.: B12074322
M. Wt: 192.17 g/mol
InChI Key: KSHCVUGEBGIRCI-UHFFFAOYSA-N
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Description

2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[3,4-b]pyridine core with an acetic acid moiety attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid typically involves the reaction of 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . Various synthetic methods have been developed, including the use of active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines . These reactions often require specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the keto group and the acetic acid moiety.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like t-butyl hydroperoxide (t-BuOOH) and catalysts such as manganese triflate (Mn(OTf)2) . Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Substitution reactions often require nucleophiles such as amines or alcohols under acidic or basic conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolopyridine derivatives .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid

InChI

InChI=1S/C9H8N2O3/c12-7(13)5-11-4-6-2-1-3-10-8(6)9(11)14/h1-3H,4-5H2,(H,12,13)

InChI Key

KSHCVUGEBGIRCI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1CC(=O)O)N=CC=C2

Origin of Product

United States

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